![molecular formula C24H18N2O2S B6576389 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole CAS No. 325807-39-4](/img/structure/B6576389.png)
2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole
Overview
Description
2-Benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole (BNSBD) is a chemical compound with a wide range of applications in scientific research. It is used as a reagent or catalyst in organic synthesis, and its structure also makes it a useful tool for studying the mechanism of action of various biological processes.
Scientific Research Applications
2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole is used in a wide range of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, it is used as a reagent or catalyst in the synthesis of various compounds, including amines, alcohols, and esters. In drug discovery, it is used as a tool to study the mechanism of action of various drugs, and to identify new potential drug targets. In biochemistry, it is used to study the biochemical and physiological effects of various compounds, and to identify new potential therapeutic targets.
Mechanism of Action
The mechanism of action of 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole is not yet fully understood. However, it is believed that it acts as a catalyst in the synthesis of various compounds, and as a tool to study the mechanism of action of various drugs and identify new potential drug targets. It is also believed that it may act as a ligand to bind to certain receptors in the body, which could lead to the modulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole are not yet fully understood. However, it is believed that it may act as a ligand to bind to certain receptors in the body, which could lead to the modulation of various biochemical and physiological processes. It is also believed that it may have anti-inflammatory and anti-oxidant effects, and may be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole in laboratory experiments is its ability to act as a catalyst in the synthesis of various compounds, and its ability to act as a tool to study the mechanism of action of various drugs and identify new potential drug targets. However, there are some limitations to using 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole in laboratory experiments. For example, it is not water soluble, which can make it difficult to use in certain experiments. Additionally, it is not as stable as some other compounds, which may limit its use in certain experiments.
Future Directions
The potential future directions for 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be conducted into its potential use as a reagent or catalyst in organic synthesis, and its potential use in drug discovery. Finally, further research could be conducted into its potential use in the treatment of various diseases and disorders.
Synthesis Methods
2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole can be synthesized in a three-step reaction involving the reaction of naphthalene-2-sulfonyl chloride with 1-methyl-1H-benzimidazole, followed by the reaction of the resulting benzimidazole with benzyl bromide, and finally the reaction of the benzimidazole with 1,3-dibromobenzene. The reaction sequence is outlined in Figure 1 below.
Figure 1: Synthetic Route for 2-benzyl-1-(naphthalene-2-sulfonyl)-1H-1,3-benzodiazole
properties
IUPAC Name |
2-benzyl-1-naphthalen-2-ylsulfonylbenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c27-29(28,21-15-14-19-10-4-5-11-20(19)17-21)26-23-13-7-6-12-22(23)25-24(26)16-18-8-2-1-3-9-18/h1-15,17H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNLPEGMVOEPBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184572 | |
Record name | 1-(2-Naphthalenylsulfonyl)-2-(phenylmethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-1-(naphthalen-2-ylsulfonyl)-1H-benzo[d]imidazole | |
CAS RN |
325807-39-4 | |
Record name | 1-(2-Naphthalenylsulfonyl)-2-(phenylmethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=325807-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Naphthalenylsulfonyl)-2-(phenylmethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.